Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring, a furan-2-carbonylimino substituent at the 2-position, and an ethyl acetate moiety at the 3-position. This structure combines electron-withdrawing (nitro) and electron-donating (furan) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as condensation of benzothiazole precursors with ethyl bromoacetate derivatives under reflux conditions, as observed in analogous syntheses of benzothiazole-acetate hybrids . Its structural complexity necessitates advanced characterization techniques like NMR, IR, and mass spectrometry for confirmation .
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-2-24-14(20)9-18-11-6-5-10(19(22)23)8-13(11)26-16(18)17-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSABUDNOEAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate and analogous benzothiazole derivatives:
Structural and Functional Analysis
In contrast, the trifluoromethyl (CF₃) group in offers metabolic stability and lipophilicity, favoring pharmacokinetics. The furan-2-carbonylimino moiety introduces π-conjugation, which may influence electronic properties and binding affinity compared to the indole substituent in , known for its role in serotonin receptor modulation.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as condensation of ethyl bromoacetate with benzothiazole intermediates under reflux (acetone, 5 hours, ~70% yield) . However, the inclusion of a nitro group may require nitration steps, increasing synthetic complexity compared to sulfamoyl or CF₃ derivatives .
Pharmacological Potential: While direct bioactivity data for the target compound are absent, benzothiazoles with nitro groups (e.g., antitumor agent PMX 610) show DNA intercalation and topoisomerase inhibition. The sulfamoyl variants are often explored for antimicrobial activity due to sulfonamide-based mechanisms .
Physicochemical Properties :
- The ethyl acetate group in the target compound balances solubility and membrane permeability. In contrast, methyl esters (e.g., ) may reduce steric hindrance but lower bioavailability.
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